![molecular formula C9H11N5O2 B6534875 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1172731-08-6](/img/structure/B6534875.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide (NDPOA) is an organic compound that has been studied for its potential applications in medicine, chemistry, and biochemistry. It is a derivative of pyrazole and oxadiazole, and it has been used in various scientific research applications. NDPOA has been studied for its ability to act as an inhibitor of enzymes, its potential as a biomarker for certain diseases, and its ability to modulate the activity of certain receptors.
Scientific Research Applications
Biological Potential
The compound belongs to the class of indole derivatives , which are known to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Nitrification Inhibition
Dimethylpyrazole-based compounds, such as the one you mentioned, have been used as nitrification inhibitors . These compounds can reduce N2O emissions and maintain soil NH4+ for a longer time . They are thought to inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .
Antileishmanial and Antimalarial Applications
While specific studies on the compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide” are limited, related compounds have shown potential in the treatment of leishmaniasis and malaria .
Broad Spectrum Biological Activities
The pyrazole scaffold, which is present in the compound, is known to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Mechanism of Action
Target of Action
Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular activity . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound has a predicted boiling point of 3386±220 °C and a density of 116±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have cytotoxic effects on the parasites .
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-7(14(3)13-5)8-11-12-9(16-8)10-6(2)15/h4H,1-3H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYQSPAZWEPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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